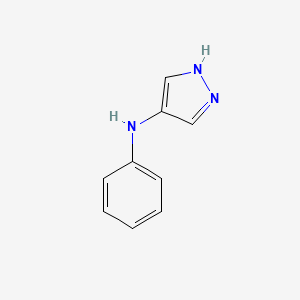

N-Phenyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Scaffolds in Advanced Chemical Systems

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the design of advanced chemical systems. rsc.orgresearchgate.net Its structural rigidity, coupled with its capacity for diverse substitutions, allows for the fine-tuning of steric and electronic properties, making it a versatile component in drug discovery and materials science. rsc.orgresearchgate.net Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. vulcanchem.commdpi.comnih.gov This wide range of pharmacological effects has led to the incorporation of the pyrazole moiety into several FDA-approved drugs, highlighting its therapeutic importance. rsc.org

The reactivity of the pyrazole ring, which allows for functionalization at various positions, further enhances its utility. rsc.org The presence of nitrogen atoms provides sites for hydrogen bonding and coordination with biological targets, a crucial aspect in the rational design of new therapeutic agents. acs.org The metabolic stability of the pyrazole ring is another key feature that makes it an attractive component in drug development. chemmethod.com

Overview of N-Phenyl-1H-pyrazol-4-amine as a Core Building Block in Organic Synthesis

This compound, and more broadly 3(5)-aminopyrazoles, are highly valued as foundational materials for the construction of more elaborate heterocyclic systems. semanticscholar.org The presence of a reactive amino group allows for a variety of chemical transformations, making it a versatile synthon. A particularly significant application of aminopyrazoles is in the synthesis of fused heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines. semanticscholar.orgnih.govacs.org These fused systems are of great interest due to their structural similarity to purines, which allows them to interact with a range of biological targets. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of an aminopyrazole with a 1,3-bifunctional reagent, such as a β-dicarbonyl compound, enaminone, or enaminonitrile. semanticscholar.orgacs.orgmdpi.com This [3+3] annulation strategy provides a direct and efficient route to this important class of fused heterocycles. acs.org The specific substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine (B1248293) can be controlled by the choice of the starting aminopyrazole and the 1,3-bifunctional partner.

Table 1: Examples of Complex Molecules Synthesized from Aminopyrazole Scaffolds

| Starting Aminopyrazole Derivative | Reagent | Resulting Complex Molecule | Research Focus |

|---|---|---|---|

| 5-aminopyrazoles | Various chemical reagents | Pyrazolo[1,5-a]pyrimidines | Antimicrobial activity, RNA polymerase inhibitors nih.gov |

| 3-aminopyrazoles | Saturated ketones | Functionalized pyrazolo[1,5-a]pyrimidines | Antitumor potential acs.org |

| NH-5-aminopyrazoles | β-enaminones | 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines | Synthesis of functionalized heterocycles rsc.org |

| 1-phenyl-3-nitro phenyl-1H-pyrazol-4-carboxaldehyde and substituted aromatic amines | Acid-catalyzed condensation | Pyrazole clubbed imino molecules | Antibactericidal properties asianpubs.org |

Current Research Trajectories and Academic Relevance of the Compound

The academic relevance of this compound and its derivatives is on an upward trajectory, with a significant focus on the development of novel therapeutic agents. Recent research has highlighted the potential of these compounds in various medicinal applications.

A notable area of investigation is in the development of antimicrobial agents. A 2023 study detailed the synthesis of a new series of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives, which demonstrated significant potential as both antifungal and antitubercular agents. nih.gov Several of the synthesized compounds exhibited promising activity against various microbial strains, including S. aureus and A. niger, with some showing better antitubercular activity than existing drugs like isoniazid (B1672263) and ethambutol. nih.gov

Furthermore, derivatives of this compound are being explored as potential treatments for metabolic diseases. A recent study investigated substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives as potential DPP-IV inhibitors for the management of type 2 diabetes. chemmethod.com The study, which utilized computational analysis, found that these derivatives exhibited strong potential to inhibit the DPP-IV enzyme, with some showing better docking scores than the established drug Anagliptin. chemmethod.com

The discovery of a novel class of highly selective p38 MAP kinase inhibitors, based on a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold, further underscores the importance of this chemical framework. acs.org One of the optimized compounds from this series, RO3201195, demonstrated excellent oral bioavailability and was advanced into Phase I clinical trials. acs.org These research endeavors highlight the continued interest in this compound as a lead structure for the development of new and effective medicines.

Table 2: Recent Research on the Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity Investigated | Key Findings | Year of Study |

|---|---|---|---|

| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine | Antifungal and antitubercular | Good activity against S. aureus and A. niger; some derivatives more active than standard antitubercular drugs. nih.gov | 2023 |

| ((Substituted-Phenyl-1H-Pyrazol-4-yl)Methylene) Aniline (B41778) | DPP-IV inhibition (for Type 2 Diabetes) | Derivatives showed better docking scores than the reference drug Anagliptin, indicating high potential to inhibit the DPP-IV enzyme. chemmethod.com | 2025 (projected) |

| S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone | p38 MAP kinase inhibition | Orally bioavailable and highly selective inhibitor (RO3201195) advanced to Phase I clinical trials. acs.org | - |

| 1-phenyl-N,3-dip-tolyl-1H-pyrazol-4-amine | Antiviral (RSV replication) | Inhibited RSV replication at micromolar concentrations. amazonaws.com | 2025 (projected) |

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

N-phenyl-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-6-10-11-7-9/h1-7,12H,(H,10,11) |

InChI Key |

NDFWQCLGGNIQTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N Phenyl 1h Pyrazol 4 Amine

Diverse Synthetic Routes to N-Phenyl-1H-pyrazol-4-amine

The construction of the this compound scaffold can be achieved through several strategic approaches. These routes primarily involve either building the pyrazole (B372694) ring system with the amino and phenyl groups already positioned or introducing the amine functionality onto a pre-existing N-phenylpyrazole core.

The most fundamental and widely utilized method for constructing the pyrazole ring is the condensation reaction between a hydrazine (B178648) derivative and a compound containing a 1,3-dicarbonyl moiety or a synthetic equivalent. nih.gov For N-phenyl-pyrazol-4-amine, this typically involves the reaction of phenylhydrazine (B124118) with a suitable three-carbon building block.

A highly effective strategy is the reaction of phenylhydrazine with (ethoxymethylene)malononitrile. scirp.org This reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol (B145695) to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate that can be further converted to the target compound. scirp.org This method is noted for its excellent regioselectivity, exclusively forming the 1-aryl-5-aminopyrazole isomer. scirp.org

Another variation involves the cyclocondensation of β-enamino diketones with arylhydrazines, which can be controlled to produce specific regioisomers. organic-chemistry.org Similarly, one-pot, three-component reactions involving aldehydes, 1,3-dicarbonyls, and hydrazine derivatives provide a direct route to polysubstituted pyrazoles. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Pyrazole Synthesis

| Hydrazine Component | 1,3-Dicarbonyl Equivalent | Product Type | Reference |

|---|---|---|---|

| Phenylhydrazine | (Ethoxymethylene)malononitrile | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | scirp.org |

| Phenylhydrazine | β-Enamino diketones | Substituted N-phenylpyrazoles | organic-chemistry.orgresearchgate.net |

| Substituted Hydrazines | 1,3-Diketones (e.g., Acetylacetone) | N-Substituted pyrazoles | nih.gov |

An alternative strategy involves the introduction of the amine group at the C4 position of a pre-formed 1-phenylpyrazole (B75819) ring. This is commonly accomplished by the reduction of a nitro group. The synthesis starts with the nitration of 1-phenyl-1H-pyrazole to obtain 1-phenyl-4-nitro-1H-pyrazole. This nitro-substituted intermediate is then subjected to reduction to yield the desired this compound.

Several reduction methods have been successfully employed:

Electrochemical Reduction : The electrochemical reduction of 4-nitro-1-phenylpyrazole in dilute hydrochloric acid has been reported for the synthesis of the corresponding amine, sometimes resulting in chlorinated derivatives depending on the conditions. iucr.org

Catalytic Hydrogenation : A widely used and often clean method is catalytic hydrogenation. semanticscholar.orgsci-hub.st This involves treating the nitro-pyrazole with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol. sci-hub.st This process is typically efficient and avoids the use of harsh reducing agents.

Chemical Reduction : Other chemical reducing agents can also be utilized to convert the nitro group to an amine.

This two-step sequence (nitration followed by reduction) is a reliable pathway for accessing the 4-amino functionality when direct condensation methods are not feasible or lead to undesirable isomers.

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like phenylhydrazine can theoretically produce two different regioisomers. Therefore, controlling the regioselectivity of the cyclization is a significant challenge and a key area of research in pyrazole synthesis.

One-pot procedures have been developed that allow for the highly regioselective synthesis of N-arylpyrazoles by strategically using Lewis acid carbonyl activators like boron trifluoride (BF₃) to direct the cyclocondensation reaction of β-enamino diketones with arylhydrazines. organic-chemistry.org The choice of solvent has also been shown to influence the regiochemical outcome. For instance, the reaction to form 4,5-disubstituted N-phenylpyrazoles can be directed to yield one regioisomer selectively in a protic solvent, while the other isomer is the main product in an aprotic solvent. researchgate.net

A detailed study on the synthesis of substituted phenylaminopyrazoles highlighted the formation of two distinct isomers. nih.gov The reaction of a ketene (B1206846) dithioacetal intermediate with methylhydrazine produced a mixture of ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate and ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate. nih.gov The identity of these isomers was confirmed through advanced NMR techniques, such as HMBC, which showed distinct correlations for each structure. nih.gov

Table 2: Regioselective Synthesis of Phenylaminopyrazole Isomers

| Isomer | Structure | Synthetic Approach | Analytical Confirmation | Reference |

|---|---|---|---|---|

| Isomer 1 | Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate | Stepwise synthesis from ethyl cyanoacetate, phenyl isothiocyanate, and methylhydrazine | NMR (NOESY, HMBC) | nih.gov |

| Isomer 2 | Ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate | Co-produced with Isomer 1 | NMR (HMBC) | nih.gov |

Optimization often involves a stepwise approach to ensure the desired connectivity. For example, synthesizing the pyrazole core in a regiocontrolled manner and then introducing the amine functionality via methods described in section 2.1.2 can provide an unambiguous route to the final product.

Preparation of Key Precursors and Intermediate Compounds

The successful synthesis of this compound is highly dependent on the availability and purity of its precursors and intermediates. These starting materials are typically derived from commercially available reagents through one or more synthetic steps.

Key precursors for pyrazole ring construction include:

Phenylhydrazine : This is the primary source of the N1-phenyl group and one of the nitrogen atoms of the pyrazole ring. scirp.org

1,3-Dicarbonyl Compounds and Equivalents : These molecules provide the three-carbon backbone of the pyrazole ring.

(Ethoxymethylene)malononitrile (EMMN) : A crucial precursor that reacts with phenylhydrazine to form 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a stable and versatile intermediate. scirp.orgasianpubs.org

β-Ketoesters and β-Diketones : Compounds like ethyl acetoacetate (B1235776) and acetylacetone (B45752) are classic starting materials for condensation with hydrazines. nih.govbohrium.com

Enaminones and Enamino Diketones : These are activated forms of dicarbonyls that offer controlled reactivity and regioselectivity. researchgate.netineosopen.org

For routes involving functional group manipulation on a pre-formed ring, key intermediates include:

1-Phenyl-4-nitro-1H-pyrazole : The direct precursor to this compound via reduction. iucr.org

1-Phenyl-1H-pyrazole-4-carbaldehyde : An intermediate that can be converted to the amine via reductive amination. ineosopen.orgresearchgate.net

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile : Synthesized from phenylhydrazine and EMMN, this intermediate is used in the synthesis of more complex pyrazole-fused systems. asianpubs.orgrsc.org

Table 3: Key Precursors and Their Role in Synthesis

| Precursor/Intermediate | Molecular Formula | Role in Synthesis | Reference |

|---|---|---|---|

| Phenylhydrazine | C₆H₈N₂ | Source of N1-phenyl group and N2 atom | nih.govscirp.org |

| (Ethoxymethylene)malononitrile | C₆H₄N₂O | Three-carbon backbone for pyrazole ring | scirp.org |

| 1-Phenyl-4-nitro-1H-pyrazole | C₉H₇N₃O₂ | Intermediate for reduction to 4-amino group | iucr.orgsci-hub.st |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | Versatile intermediate for further functionalization | scirp.orgasianpubs.org |

| Ethyl Cyanoacetate | C₅H₇NO₂ | Active methylene (B1212753) reagent for building pyrazole core | nih.gov |

| Phenyl Isothiocyanate | C₇H₅NS | Reagent for forming thioamide intermediates | nih.gov |

Advancements in Green Chemistry Principles for Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact, improve safety, and enhance efficiency. These advancements focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

One significant development is the use of alternative, environmentally benign reaction media. For example, water has been employed as a solvent for the synthesis of pyrazole derivatives. scielo.org.za Micelle-directed desulfurization (MDW) in water has been shown to be a suitable green method for preparing certain pyrazole compounds. scielo.org.za

Furthermore, the development of catalytic systems that operate under mild conditions is central to green synthesis. Copper-catalyzed reactions, for instance, have been developed for the synthesis of polysubstituted pyrazoles, offering a robust and general method that often proceeds under milder conditions than traditional protocols. organic-chemistry.org The use of molecular oxygen as a "green" oxidant in tandem reaction sequences further exemplifies this trend, replacing stoichiometric, and often more hazardous, oxidizing agents. organic-chemistry.org

Derivatization Strategies and Analog Synthesis

Chemical Transformations of the Amine Functional Group

The primary amine at the 4-position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations. Its nucleophilic character enables reactions such as acylation, imine formation, and reactions with carbonyl compounds, providing a direct route to a diverse range of derivatives. vulcanchem.com

The amine group of N-Phenyl-1H-pyrazol-4-amine and its analogs readily undergoes acylation to form stable amide derivatives. This transformation is typically achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides. For instance, the acylation of 4-amino-1H-pyrazole derivatives with agents such as benzoyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent like dichloromethane (B109758) (DCM) yields the corresponding N-phenylbenzamide structures. The reaction of 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides in DCM is a known method for preparing N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. beilstein-journals.org

Furthermore, more complex amides can be synthesized. The reaction of 4-aminopyrazole with cyanoacetylating agents can lead to the formation of cyanoacetamide derivatives, which are versatile intermediates for further cyclization reactions. researchgate.net Oxidative amidation represents another strategy, where a pyrazole carbaldehyde reacts with an amine in the presence of an oxidizing agent like hydrogen peroxide to form an amide linkage. nih.gov These acylation reactions are fundamental for modifying the compound's properties and for building more complex molecular architectures. evitachem.com

Table 1: Examples of Acylation Reactions

| Amine Reactant | Acylating Agent | Product Type | Reference(s) |

| 4-(1H-Pyrazol-1-yl)aniline | Benzoyl chloride | N-phenylbenzamide | |

| 5-Amino-3-aryl-1H-pyrazoles | Substituted benzoyl chlorides | N-(1,3-Diaryl-1H-pyrazol-5-yl)benzamide | beilstein-journals.org |

| 4-Aminopyrazole | Cyanoacetylating agents | Cyanoacetamide derivative | researchgate.net |

| Pyrazole-3-carbaldehyde | 2-Aminopyridine (with H₂O₂) | Pyrazole-3-carboxamide | nih.gov |

The condensation reaction between the amine group of this compound derivatives and carbonyl compounds, particularly aldehydes, is a straightforward method for synthesizing Schiff bases (imines). scispace.com This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in a solvent like ethanol (B145695). derpharmachemica.comscielo.org.co

A wide variety of aromatic and heterocyclic aldehydes can be used, leading to a diverse library of Schiff bases. For example, substituted 1-phenyl-1H-pyrazole-4-carbaldehydes react with various aromatic amines, including aniline (B41778) derivatives and naphthylamines, to produce the corresponding N-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)anilines in good yields. ekb.eg The formation of the azomethine (-CH=N-) group is a key structural feature of these products and is readily identifiable by spectroscopic methods. scispace.comresearchgate.net These imino derivatives are not only stable compounds in their own right but also serve as intermediates for synthesizing other complex molecules.

Table 2: Synthesis of Schiff Bases from Pyrazole Derivatives

| Pyrazole Amine/Aldehyde | Carbonyl/Amine Reactant | Product | Reference(s) |

| Pyrazole carbaldehyde | β-Naphthylamine | N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amine | derpharmachemica.com |

| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | 2-(((3-(4-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol | scispace.com |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Various aromatic amines (e.g., p-toluidine) | 4-Methyl-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline | ekb.eg |

| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Various aromatic amines | (E)-N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | scielo.org.co |

Beyond the formation of Schiff bases, the amine functionality can engage in other important reactions with carbonyl compounds. Reductive amination is a key example, providing a pathway to secondary and tertiary amines. This two-step process typically involves the initial formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). ineosopen.org For instance, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have been successfully used in reductive amination with various amines. ineosopen.org

Additionally, the amine group can influence reactions at other positions of the heterocyclic core. For example, pyrazole-4-carbaldehydes can undergo aldol (B89426) condensation with methyl ketones. semanticscholar.org While this reaction does not directly involve the amine group of this compound, the synthesis of the prerequisite pyrazole aldehyde often starts from an amino-pyrazole precursor, highlighting the intricate synthetic relationship between these functional groups. The amine's electronic properties can also influence the reactivity of adjacent carbonyl groups.

Modifications of the Pyrazole Ring System

The pyrazole ring itself is a robust aromatic system that can be modified both during and after its initial synthesis. globalresearchonline.net The fundamental method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) (like phenylhydrazine) with a 1,3-dicarbonyl compound. nih.gov By choosing different substituted hydrazines and dicarbonyl precursors, a wide variety of substituted pyrazoles can be accessed from the outset.

Post-synthesis modification of the pyrazole ring is also possible. The aromatic nature of the pyrazole ring allows for electrophilic substitution reactions such as halogenation, nitration, and sulfonation, which typically occur at the C4 position if it is unsubstituted. globalresearchonline.net Furthermore, functional groups already on the ring can be transformed. For example, a pyrazole-4-carbaldehyde can be reduced to a hydroxymethyl group with NaBH₄, which can then be converted to a chloromethyl group using thionyl chloride, opening pathways for further nucleophilic substitution or Wittig reactions. semanticscholar.org Bioisosteric replacement strategies have also been employed, where the pyrazole ring is used to substitute other moieties, like a phenylsulfonamide group, to create new analogs with potentially improved properties. nih.gov

Influence of Phenyl Ring Substituents on Reaction Outcomes

Substituents on the N-phenyl ring exert a significant influence on the reactivity of the this compound scaffold. These effects are both electronic and steric in nature. Aromatic amines bearing either electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, halo) groups on the phenyl ring can be successfully utilized in pyrazole synthesis. nih.govacs.org

Research indicates that in certain synthetic routes, aromatic amines tend to give higher yields compared to aliphatic amines. nih.govacs.org The electronic nature of the substituent can modulate the nucleophilicity of the pyrazole nitrogen to which the phenyl ring is attached and can also affect the reactivity of the amine group at the C4 position. For example, in the synthesis of N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, the electronic properties of the various substituted phenyl rings are critical to the outcome and subsequent biological activity of the final molecule. nih.gov Steric hindrance from bulky substituents, particularly at the ortho position of the phenyl ring, can also impact reaction rates and yields by impeding the approach of reagents. nih.govacs.org

Synthesis of Fused Heterocyclic Systems Utilizing this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems. These reactions often involve the cyclization of a bifunctional intermediate, where the amine group or a group derived from it reacts with another functional group on an adjacent molecule or within the same molecule.

A common strategy involves using 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carbohydrazide derivatives. For example, 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide can serve as a key starting material for synthesizing fused systems like imidazo[4,5-c]pyrazol-5(1H)-one via Curtius rearrangement or pyrazolo[3,4-d]pyrimidines. sci-hub.se Similarly, ethyl N-(4-cyano-1-phenyl-3-((E)-styryl)-1H-pyrazol-5-yl)formimidate, derived from the corresponding 5-aminopyrazole, reacts with hydrazine hydrate (B1144303) and subsequently with dicarbonyl compounds to yield complex fused structures like (E)-7-phenyl-9-styryl-7H-pyrazolo[4,3-e] derpharmachemica.comsemanticscholar.orgtriazolo[1,5-c]pyrimidine. scirp.org

Other examples include the reaction of 5-azido-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with aromatic amines to form imines, which, after a Staudinger reaction and subsequent aza-Wittig reaction with isocyanates, yield pyrazolo[3,4-d]pyrimidines. semanticscholar.org These synthetic routes demonstrate the utility of the pyrazole amine framework in constructing polycyclic systems of medicinal and chemical interest.

Table 3: Examples of Fused Heterocyclic Systems from Pyrazole Precursors

| Pyrazole Precursor | Reagents | Fused System | Reference(s) |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide | Sodium nitrite (B80452), then heat (Curtius rearrangement) | Imidazo[4,5-c]pyrazol-5(1H)-one | sci-hub.se |

| 5-Azido-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Aromatic amines, triphenylphosphine, isocyanates | Pyrazolo[3,4-d]pyrimidine | semanticscholar.org |

| Ethyl N-(4-cyano-1-phenyl-3-((E)-styryl)-1H-pyrazol-5-yl)formimidate | Hydrazine hydrate, diethyl dicarbonate | Pyrazolo[4,3-e] derpharmachemica.comsemanticscholar.orgtriazolo[1,5-c]pyrimidine | scirp.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclopentanone, KOH | Cyclopenta[b]pyrazolo[4,3-e]pyridine | semanticscholar.org |

Pyrazolo-Fused Pyrimidine (B1678525) Scaffolds

The fusion of a pyrazole ring with a pyrimidine ring gives rise to pyrazolopyrimidines, a class of compounds with significant biological and pharmacological importance, often considered as purine (B94841) analogs. sapub.orgderpharmachemica.com The synthesis of these scaffolds can be achieved through various cyclization reactions involving aminopyrazole precursors.

One common approach involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with reagents like formic acid or benzoyl isocyanate. For instance, refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid yields 1,5-dihydro-3-methyl-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com This intermediate can be further alkylated to produce a variety of N-substituted derivatives. mdpi.com Similarly, a one-pot reaction involving the condensation of 5-amino-1-phenylpyrazole-4-carbonitrile with benzoyl isocyanate, followed by annulation with ammonia, affords 4-amino-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-one. researchgate.net

Another strategy utilizes 5-aminopyrazole-4-carboxamides. The reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with esters in the presence of a base like sodium ethoxide leads to the formation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its 6-substituted derivatives. researchgate.net Furthermore, 5-amino-N-substituted-1H-pyrazole-4-carbonitriles can react with lower aliphatic acids in the presence of phosphorus oxychloride (POCl₃) to furnish N-substituted pyrazolo[3,4-d]pyrimidin-4-ones. mdpi.com

The Dimroth rearrangement is also a notable reaction in the synthesis of these scaffolds. Reaction of ethyl imidates derived from N-aryl-5-amino-4-cyanopyrazoles with amines or arylhydrazines leads to 4-substituted pyrazolo[3,4-d]pyrimidines through cyclization followed by this rearrangement. semanticscholar.org

The following table summarizes various synthetic approaches to pyrazolo[3,4-d]pyrimidines starting from aminopyrazole derivatives.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 1,5-Dihydro-3-methyl-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |

| 5-Amino-1-phenylpyrazole-4-carbonitrile | Benzoyl isocyanate, Ammonia | 4-Amino-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-one | researchgate.net |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Esters, Sodium ethoxide | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives | researchgate.net |

| 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile | Aliphatic acids, POCl₃ | N-Substituted pyrazolo[3,4-d]pyrimidin-4-ones | mdpi.com |

| Ethyl N-aryl-5-amino-4-cyanopyrazole imidates | Amines/Arylhydrazines | 4-Substituted pyrazolo[3,4-d]pyrimidines | semanticscholar.org |

Pyrazolo-Fused Pyridine (B92270) Systems

Pyrazolopyridines represent another significant class of fused heterocycles with diverse applications. mdpi.comresearchgate.net The synthesis of these compounds often involves the annelation of a pyridine ring onto a pyrazole core.

A prominent method is the condensation of 5-aminopyrazoles with α,β-unsaturated ketones. For example, the cyclization of 5-amino-1-phenylpyrazole (B52862) with (E)-4-aryl but-3-en-2-ones in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄) yields 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com The reaction mechanism typically involves a Michael addition followed by cyclization and subsequent oxidation. mdpi.com

Another versatile approach utilizes 5-aminopyrazole-4-carbaldehydes. One-pot reactions of 5-azido-1-phenylpyrazole-4-carbaldehydes with various ketones in the presence of a base like ethanolic potassium hydroxide (B78521) afford the corresponding pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org Additionally, the Friedländer condensation of 5-aminopyrazole-4-carbonitriles with cyclic ketones can produce tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amines. semanticscholar.org

The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by using a 3-aminopyrazole (B16455) instead of aniline. mdpi.com Furthermore, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and β-diketones provide an efficient route to various pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org

Key synthetic routes to pyrazolo-fused pyridine systems are outlined in the table below.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 5-Amino-1-phenylpyrazole | (E)-4-Aryl but-3-en-2-ones, ZrCl₄ | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Azido-1-phenylpyrazole-4-carbaldehydes | Ketones, Ethanolic KOH | Pyrazolo[3,4-b]pyridine derivatives | semanticscholar.org |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Cyclohexanone | 3-Methyl-1-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine | semanticscholar.org |

| 5-Aminopyrazole | Trifluoromethyl-β-diketones, Acetic acid | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | beilstein-journals.org |

Pyrazolo-Fused Triazole Derivatives

The fusion of pyrazole with a triazine ring leads to pyrazolotriazines, which are recognized as potent building blocks for therapeutic agents. researchgate.netscispace.com Specifically, pyrazolo[1,5-a] mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazines are of significant interest.

A common synthetic pathway starts with 5-aminopyrazoles, which react with reagents that introduce a C-N-C fragment. scispace.com For example, the reaction of 5-aminopyrazoles with ethoxycarbonyl isothiocyanate yields N-carbetoxythioureas as intermediates. These intermediates, upon heating in basic conditions, cyclize to form 2-thioxo-1H-pyrazolo[1,5-a] mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazin-4-ones. researchgate.net

Another approach involves the reaction of 5-aminopyrazoles with diazotized heterocyclic amines. For instance, the reaction of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with diazotized 3-aminopyrazoles can yield pyrazolo[5,1-c] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine derivatives. d-nb.info

Furthermore, pyrazolo[4,3-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidine systems can be synthesized from appropriately substituted pyrazolopyrimidine precursors. For example, [4-iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine derivatives can react with reagents like benzhydrazide to afford these fused triazole systems. researchgate.net

The table below highlights some synthetic methods for pyrazolo-fused triazole derivatives.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 5-Aminopyrazole | Ethoxycarbonyl isothiocyanate, Base | 2-Thioxo-1H-pyrazolo[1,5-a] mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazin-4-ones | researchgate.net |

| Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate | Diazotized 3-aminopyrazoles | Pyrazolo[5,1-c] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine derivatives | d-nb.info |

| [4-Iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine derivatives | Benzhydrazide | Pyrazolo[4,3-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidine derivatives | researchgate.net |

Pyrazolo-Fused Tetrazole Derivatives

Pyrazolo-fused tetrazoles are another class of nitrogen-rich heterocyclic compounds. The synthesis of these systems often involves the diazotization of an amino group on the pyrazole or a fused ring, followed by reaction with an azide (B81097) source.

A key synthetic route involves the treatment of an amino-substituted pyrazolopyrimidine with a diazotizing agent. For example, an ice-cold solution of sodium nitrite in acetic acid can be used to convert 5-amino-4-imino-3-methyl-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidine into 9-methyl-7-phenyl-7H-pyrazolo[4,3-e]tetrazolo[1,5-c]pyrimidine. derpharmachemica.com This reaction proceeds through the formation of a diazonium salt, which then undergoes intramolecular cyclization with the imino nitrogen to form the tetrazole ring.

Similarly, the synthesis of pyrazolo[4,3-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazines fused with a tetrazole ring has been reported. This involves the diazotization of a hydrazino group on the pyrazolo[4,3-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine core, followed by treatment with sodium azide to facilitate the formation of the tetrazole ring. mdpi.com

A representative synthesis is shown in the table below.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 5-Amino-4-imino-3-methyl-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidine | Sodium nitrite, Acetic acid | 9-Methyl-7-phenyl-7H-pyrazolo[4,3-e]tetrazolo[1,5-c]pyrimidine | derpharmachemica.com |

| Hydrazino-1H-pyrazolo[4,3-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazine | Sodium nitrite, Acetic acid; then Sodium azide | Tetrazolo[5',1'':2',3'] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.triazino[5',6':4,5]pyrazolo derivatives | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-Phenyl-1H-pyrazol-4-amine and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecular framework. nih.govnih.govijper.org

In ¹H NMR spectra of related 1-phenyl-pyrazole derivatives, signals for the pyrazole (B372694) ring protons typically appear as distinct singlets or doublets, while the protons of the phenyl group resonate as multiplets in the aromatic region. rsc.orgresearchgate.net For instance, in derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, the aromatic protons of the phenyl group appear in the range of δ 7.1-7.7 ppm. rsc.org The amino (NH₂) protons often present as a broad singlet. rsc.org

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. For 1-phenyl-pyrazole systems, the carbon atoms of the pyrazole ring show characteristic signals, as do the carbons of the phenyl substituent. nih.govrsc.org For example, studies on 1-phenyl-1H-pyrazol-3-ol show the pyrazole C-3, C-4, and C-5 carbons at approximately δ 164.0, 94.2, and 129.1 ppm, respectively. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs Data extrapolated from substituted analogs like 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles and 1-phenyl-1H-pyrazol-3-ols.

| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| Pyrazole H-3 | ~8.4 | ~151 |

| Pyrazole H-5 | ~7.7 - 8.4 | ~129 - 133 |

| Phenyl H (ortho, meta, para) | ~7.2 - 7.7 | ~118 - 140 |

| Amino NH | Broad singlet | - |

| Pyrazole C-3 | - | ~151 |

| Pyrazole C-4 | - | ~112 - 120 |

| Pyrazole C-5 | - | ~129 - 133 |

| Phenyl C (ipso) | - | ~139 |

| Phenyl C (ortho, meta, para) | - | ~118 - 130 |

| Source: rsc.orgmdpi.com |

While one-dimensional NMR provides essential data, multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign signals and map the connectivity of the molecule.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl ring.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, such as connecting the phenyl ring to the N-1 position of the pyrazole.

These techniques are standard practice in the characterization of novel pyrazole derivatives. researchgate.net

Pyrazole derivatives can exist in different tautomeric forms, and NMR spectroscopy is a powerful tool for investigating these equilibria. For this compound, potential amino-imino tautomerism could be considered. Studies on related systems, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amines, have used NMR to confirm that they exist exclusively in the azo tautomeric form in solution, rather than the hydrazone form. researchgate.netunifr.ch Similarly, detailed NMR studies, including ¹⁵N NMR, on 1-phenyl-1H-pyrazol-3-ols have definitively shown they exist in the OH-tautomeric form rather than the CH- or NH-pyrazolone forms. mdpi.com Solid-state ¹⁵N NMR studies have also been used to show that one tautomeric form is typically prevalent in the solid state. mdpi.com The specific chemical shifts and coupling constants observed in ¹H, ¹³C, and ¹⁵N NMR spectra serve as diagnostic markers for identifying the dominant tautomer. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound through their characteristic vibrational frequencies.

The FT-IR spectrum provides a molecular fingerprint, confirming the presence of key structural motifs. For related aminopyrazole structures, characteristic absorption bands are consistently observed. rsc.orgmdpi.com The N-H stretching vibrations of the amine group typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. rsc.org Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1500-1600 cm⁻¹ range. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic/Pyrazole (C=C, C=N) | Ring Stretch | 1500 - 1640 |

| Phenyl Ring | C-H Out-of-Plane Bend | 690 - 770 |

| Source: rsc.orgrsc.orgmdpi.com |

These spectral assignments are often supported by computational studies, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and help assign experimental bands to specific molecular motions.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the validation of the molecular formula (C₉H₉N₃). nih.gov

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the compound would exhibit a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). nih.govrsc.org For the parent compound, this would correspond to a mass-to-charge ratio (m/z) of 159 or 160, respectively. Studies on related compounds, such as 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile, confirm the detection of the molecular ion peak as a key diagnostic feature. smolecule.com

Analysis of the fragmentation pattern provides further structural confirmation. The fragmentation of related phenylpyrazole derivatives often involves the cleavage of substituent groups or the breakdown of the heterocyclic ring system, yielding characteristic fragment ions. researchgate.netnepjol.info

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands that arise from π→π* transitions within the conjugated system composed of the phenyl and pyrazole rings.

Studies on analogous structures report significant absorptions in the UV region. researchgate.netnepjol.info For example, a related imine derivative of 1-phenyl-1H-pyrazole showed strong transitions at 325 nm and 415 nm, indicative of an extended conjugated system. researchgate.netnepjol.info Another study on a Schiff base derived from 4-aminoantipyrine (B1666024) noted a key absorption band at 258 nm attributed to π–π* transitions. iucr.org These transitions are sensitive to the extent of conjugation and the presence of substituents on either ring, providing insight into the molecule's electronic structure.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

A key finding from these studies is the non-coplanar arrangement of the pyrazole and phenyl rings. The dihedral angle between the two rings is typically significant, for example, 45.65° in 5-Chloro-1-phenyl-1H-pyrazol-4-amine and 29.41° in a methoxy-substituted analog. iucr.orgiucr.org This twist is a common feature in N-arylpyrazole derivatives. evitachem.com

Furthermore, X-ray analysis reveals intermolecular interactions that govern the crystal packing. In many aminopyrazole derivatives, intermolecular N-H···N hydrogen bonds are observed, where the amine group of one molecule donates a hydrogen to a pyrazole nitrogen atom of an adjacent molecule. iucr.orgsmolecule.com These interactions often link the molecules into chains or more complex networks within the crystal lattice. iucr.orgiucr.org

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Close Analog, 5-Chloro-1-phenyl-1H-pyrazol-4-amine

| Parameter | Value |

| Chemical Formula | C₉H₈ClN₃ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 3.8926 (6) |

| b (Å) | 9.9679 (13) |

| c (Å) | 22.617 (2) |

| β (°) | 92.795 (11) |

| Volume (ų) | 876.52 (19) |

| Z | 4 |

| Key Dihedral Angle | 45.65 (6)° (Pyrazole/Phenyl) |

| Source: iucr.org |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a principal method for the quantum chemical study of pyrazole (B372694) derivatives, providing a good balance between accuracy and computational cost. nih.govnih.gov These calculations are instrumental in predicting molecular properties and have been applied to various N-phenyl-pyrazol-amine analogs. nih.govasianpubs.org

DFT calculations, often using the B3LYP functional combined with basis sets like 6-311++G(d,p) or 6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in N-phenyl-pyrazol-4-amine derivatives. asianpubs.orgmaterialsciencejournal.org The optimization process yields equilibrium geometries from which various structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted. nih.gov

For instance, in studies of related pyrazole systems, the bond lengths and angles are found to be in good agreement with experimental data where available. nih.gov In a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the N–N bond length in the pyrazole ring was calculated to be in the range of 1.372 Å to 1.381 Å. nih.gov The C=N bond within the pyrazole ring of these related structures is typically around 1.298-1.300 Å. nih.gov The phenyl group attached to the pyrazole ring is often found to be twisted out of the plane of the pyrazole ring. jksus.org

Electronic structure analyses, including the distribution of electron density and Mulliken population analysis, reveal the charge distribution across the molecule. researchgate.net This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for a Related Pyrazole Derivative (Data presented for a representative related compound, 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile, calculated at the B3LYP/6-31G(d,p) level of theory) nih.gov

| Parameter | Bond Length (Å) |

| C=N (pyrazole) | 1.299 |

| N-N (pyrazole) | 1.374 |

| C-N (pyrazole) | 1.487 |

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govunar.ac.id A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

For derivatives of N-phenyl-pyrazol-amine, the HOMO is often located on the pyrazole ring and the adjacent phenyl ring, while the LUMO distribution can vary depending on the substituents. nih.govunar.ac.id In a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the HOMO-LUMO gaps were calculated to be in the range of 3.02 to 3.43 eV. nih.gov Another study on pyrazoline derivatives reported a HOMO-LUMO gap of 4.054 eV, indicating good stability. bohrium.com The specific electronic properties, and thus the HOMO-LUMO gap, are significantly influenced by the nature and position of substituent groups on the phenyl and pyrazole rings. jksus.org

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Representative Pyrazole Derivatives (Data from various studies on related pyrazole compounds)

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Gap (ΔE) (eV) | Source |

| M1: (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | -5.92 | -2.50 | 3.42 | nih.gov |

| M3: 3-(2-aminophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | -5.87 | -2.85 | 3.02 | nih.gov |

| 1,1′-(5,5′-(1,4-phenylene)bis(3-(3-aminophenyl)-1H-pyrazole-5,1(4H,5H)-diyl))diethanone | - | - | 4.054 | bohrium.com |

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and any oxygen or other electronegative atoms in substituents typically represent regions of negative electrostatic potential. mdpi.comresearchgate.net Conversely, the hydrogen atoms, particularly those of amine groups or on the heterocyclic ring, show positive potential. mdpi.com This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. mdpi.com

DFT calculations are widely used to predict spectroscopic properties, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. materialsciencejournal.orgnih.gov These theoretical predictions serve as a powerful aid in the analysis and interpretation of experimental spectra. materialsciencejournal.orgresearchgate.net

By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, and the results generally show good agreement with experimental IR data. researchgate.netresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine have shown that the accuracy of predicted NMR shifts can depend on the choice of DFT functional and basis set. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govchemmethod.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. chemmethod.com For N-phenyl-1H-pyrazol-4-amine derivatives, docking studies have been performed to predict their interactions with various biological targets, including enzymes and receptors implicated in diseases. nih.govchemmethod.com

A key output of molecular docking is the binding affinity, often expressed as a docking score in units of kcal/mol. chemmethod.com This score estimates the strength of the interaction between the ligand and the target protein, with more negative values indicating a stronger, more favorable binding. chemmethod.com

Studies on various N-phenyl-pyrazol-amine derivatives have reported a range of binding affinities against different targets. For example, a series of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives showed docking scores ranging from -7.98 to -5.52 kcal/mol against M. tuberculosis enoyl reductase and -9.44 to -7.2 kcal/mol against C. albicans sterol 14-α demethylase. nih.gov Another study investigating substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives as potential DPP-IV inhibitors reported docking scores between -8.5 and -9.6 kcal/mol. chemmethod.comchemmethod.com These computational assessments of binding affinity are critical for identifying promising lead compounds for further experimental validation. chemmethod.com

Table 3: Reported Binding Affinities for this compound Derivatives against Various Targets

| Derivative Class | Target Protein | Binding Affinity Range (kcal/mol) | Source |

| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines | M. tuberculosis enoyl reductase (InhA) | -7.98 to -5.52 | nih.gov |

| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines | C. albicans sterol 14-α demethylase (CYP51) | -9.44 to -7.2 | nih.gov |

| ((Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | DPP-IV Enzyme (PDB ID: 3WQH) | -8.5 to -9.6 | chemmethod.comchemmethod.com |

| 1,1′-(5,5′-(1,4-phenylene)bis(3-(3-aminophenyl)-1H-pyrazole-5,1(4H,5H)-diyl))diethanone | Colon cancer protein | -6.02 to -7.04 | bohrium.com |

Characterization of Non-Covalent Interactions

Non-covalent interactions, including hydrogen bonding and π-π stacking, are pivotal in defining the molecular architecture and properties of this compound and its derivatives. The 4-amino group is a key player in forming hydrogen bonds, which significantly influences the crystal packing and potential biological interactions. vulcanchem.com

Hydrogen Bonding:

In the crystalline state, derivatives of this compound often exhibit intermolecular hydrogen bonds. For instance, in the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, molecules are linked by N—H···N hydrogen bonds, forming chains along the crystallographic b-axis. iucr.org Specifically, the amino group's hydrogen atom forms a bond with the pyrazole nitrogen of an adjacent molecule (N4—H41···N2i). iucr.org The geometry of these hydrogen bonds, such as bond lengths and angles, provides insight into their strength. In one study, the N—H···N hydrogen bond was characterized by a D···A distance of 3.144(3) Å. iucr.org

Theoretical studies, such as those on 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (a related compound), have utilized Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to investigate intermolecular hydrogen bonds (IMHB) with water molecules. jksus.org These analyses revealed that the strength of the IMHB is moderately strong and is influenced by the nature of substituents on the phenyl ring. jksus.org For example, the interaction between the pyrazole nitrogen and a water molecule's hydrogen was found to be stronger in derivatives with electron-donating groups like -NH2 compared to those with electron-withdrawing groups. jksus.org

π-π Stacking:

The planar nature of the pyrazole and phenyl rings in this compound and its analogs facilitates π-π stacking interactions. vulcanchem.com These interactions, where the π-orbitals of aromatic rings overlap, contribute to the stability of the crystal structure and can be crucial for binding to biological targets. vulcanchem.com In some derivatives, the pyrazole ring has been observed to engage in π-π stacking with aromatic residues like tryptophan in protein binding pockets. mdpi.com Computational analyses of related pyrazole-based Schiff bases have shown that π-stacking interactions, particularly H...C π-stacking, play a significant role in the crystal packing motif. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and binding interactions with proteins over time.

In another study on pyrazolyl-thiazole derivatives, prolonged MD simulations were used to analyze the structural dynamics and integrity of the compounds when bound to their target enzymes. nih.gov These simulations provide insights into the time-dependent behavior and conformational dynamics of the complex, reinforcing the understanding of the binding mode and stability. chemmethod.com

MD simulations allow for the analysis of conformational changes and the trajectory of the ligand within the protein's binding site. The Root Mean Square Deviation (RMSD) of the protein's Cα-atoms and the ligand relative to the protein are often calculated to assess the stability of the complex over the simulation time. chemmethod.com A stable RMSD value suggests that the ligand remains bound in a consistent conformation.

The Root Mean Square Fluctuation (RMSF) plot can identify the flexibility of different regions of the protein. chemmethod.com Typically, loop regions exhibit higher RMSF values, indicating greater flexibility, while α-helices and β-sheets are more rigid. chemmethod.com Analysis of the interaction timeline throughout the simulation can reveal the persistence of specific interactions, such as hydrogen bonds, which is crucial for understanding the binding affinity. chemmethod.com For example, in the study of the DPP-IV-ST-24 complex, a hydrogen bond with Phe364 was observed for 43% of the simulation time, while a secondary amine hydrogen bond was present for 88% of the time, highlighting their importance in stabilizing the complex. chemmethod.com

Crystal Engineering and Intermolecular Forces

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. This involves a detailed analysis of intermolecular forces that dictate the crystal packing.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The surface is colored based on the normalized contact distance (d_norm), where red spots indicate shorter contacts (stronger interactions like hydrogen bonds), blue indicates longer contacts, and white represents contacts around the van der Waals separation. doi.org

This technique has been applied to various this compound derivatives and related compounds to understand their crystal packing. researchgate.netiucr.org For example, in the analysis of two 4-aminoantipyrine (B1666024) Schiff base compounds, Hirshfeld surface analysis quantified the interatomic interactions, revealing that C—H···O hydrogen bonds and C—H···π interactions were responsible for forming layered structures. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a percentage contribution of different types of intermolecular contacts. For 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, H···H interactions were the most significant (41.5%), followed by O···H/H···O (22.4%), C···H/H···C (13.1%), and N···H/H···N (8.7%) contacts. nih.gov

To gain a more quantitative understanding of the forces driving crystal packing, theoretical calculations of intermolecular interaction energies are performed.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of intermolecular hydrogen bonds by examining the topological properties of the electron density at the bond critical point. jksus.org This method has been applied to study the interaction between a derivative of this compound and a water molecule, providing an estimate of the hydrogen bond strength. jksus.org QTAIM calculations have also been used to analyze weak interactions in pyrazole derivatives, complementing the findings from Hirshfeld surface analysis. diva-portal.org

CE-B3LYP Calculations: The Crystal Explorer program, utilizing the CE-B3LYP energy model, allows for the calculation of interaction energies between a central molecule and its neighbors in the crystal. This provides a quantitative measure of the stabilization energy contributed by different types of interactions, such as electrostatic, polarization, dispersion, and exchange-repulsion. For a pyrazole-based Schiff base, CE-B3LYP calculations highlighted that dispersion forces were dominant in the crystal, with the strongest interaction energy calculated at -58.9 kJ mol⁻¹. nih.gov

Interactive Data Tables

Table 1: Hydrogen Bond Geometry in a 5-Chloro-1-phenyl-1H-pyrazol-4-amine Derivative iucr.org

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N4—H41···N2i | 0.85 (3) | 2.31 (3) | 3.144 (3) | 169 (3) |

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid nih.gov

| Interaction Type | Contribution (%) |

| H···H | 41.5 |

| O···H/H···O | 22.4 |

| C···H/H···C | 13.1 |

| N···H/H···N | 8.7 |

Graph Theoretical Analysis in Structure-Property Relationship Studies

Graph theoretical analysis has emerged as a powerful computational tool in chemistry for elucidating the relationships between a molecule's structure and its inherent properties. In this approach, a chemical structure is represented as a molecular graph, where atoms serve as vertices and chemical bonds as edges. refaad.com This mathematical framework allows for the calculation of numerical values, known as topological indices or graph descriptors, which quantify various aspects of the molecular architecture, such as size, shape, branching, and connectivity. refaad.comtamug.edu These descriptors are fundamental to Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that correlate a compound's structure with its physical properties or biological activity. refaad.comej-chem.org

In the context of this compound and its derivatives, graph theoretical methods are employed to understand how structural modifications influence their biological functions, such as enzyme inhibition. nih.govshd-pub.org.rs Researchers develop QSAR models by establishing a statistically significant correlation between calculated topological descriptors and experimentally determined biological activities. ej-chem.org These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the rational design of molecules with enhanced potency. acs.orgresearchgate.net

Detailed Research Findings

Research into pyrazole derivatives has successfully utilized graph theoretical descriptors to model their activity as inhibitors of various enzymes, including Epidermal Growth Factor Receptor (EGFR) kinase and Acetylcholinesterase (AChE). nih.govshd-pub.org.rs

In one such 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, several topological descriptors were instrumental in building a predictive model. The results indicated that the inhibitory activity was significantly influenced by descriptors derived from the adjacency and distance matrices of the molecular graph. nih.govacs.org For instance, the BCUT descriptors, which are based on the eigenvalues of a modified connectivity matrix that considers atomic properties like molar refractivity, showed a notable correlation with the inhibitory concentration (pIC50). nih.gov Specifically, the descriptor BCUT_SMR_1, which uses the atomic contribution to molar refractivity, had a negative coefficient in the regression model, signifying its influence on the compound's activity. nih.govacs.org Distance-based descriptors, such as the Petitjean graph diameter, also played a role. acs.org

Another study focusing on pyrazole-like AChE inhibitors for Alzheimer's disease employed a genetic algorithm-based multiple linear regression (GA-MLR) method. shd-pub.org.rs The resulting 2D-QSAR model highlighted the importance of topological descriptors related to the number of multiple bonds and the topological distance between specific 2D pharmacophoric features. shd-pub.org.rs These findings demonstrate that graph theory can effectively capture the structural nuances responsible for a molecule's interaction with a biological target.

The following tables summarize key findings from these computational investigations.

Data Tables

Table 1: Selected Topological Descriptors in QSAR Models for Pyrazole Derivatives

| Descriptor | Descriptor Type | Studied Property | Finding/Significance | Source |

|---|---|---|---|---|

| BCUT_SMR_1 | BCUT (Graph Eigenvalue-based) | EGFR Kinase Inhibition (pIC50) | Exhibited a negative correlation coefficient (-2.56604), indicating a moderate influence on inhibitory activity. | nih.gov |

| Petitjean Diameter | Distance Matrix | EGFR Kinase Inhibition | Identified as an influential adjacency/distance matrix descriptor in the QSAR model. | nih.govacs.org |

| Number of Multiple Bonds | Constitutional/Topological | AChE Inhibition | Shown to be a significant parameter in the 2D-QSAR model for predicting inhibitory activity. | shd-pub.org.rs |

| Atom-Centred Fragments | Topological/Fragment-based | AChE Inhibition | The presence or absence of specific fragments at certain topological distances was critical for the model's predictive power. | shd-pub.org.rs |

| SddsN (nitro) count | Electrotopological State (E-state) | EGFR Kinase Inhibition | One of four key descriptors in a developed QSAR model with a high correlation coefficient (r² = 0.8069). | researchgate.net |

Table 2: Hirshfeld Surface Analysis of Interatomic Contacts for a Pyrazole Derivative

| Interatomic Contact Pair | Significance in Crystal Packing | Source |

|---|---|---|

| H···H | Predominant contact, crucial for crystal stability. | researchgate.net |

| H···C / C···H | Predominant contact, contributing significantly to the overall molecular packing. | researchgate.net |

Coordination Chemistry and Ligand Design

N-Phenyl-1H-pyrazol-4-amine as a Ligand in Transition Metal Complex Synthesis

This compound and its derivatives are effective ligands for the synthesis of transition metal complexes, owing to the presence of multiple coordination sites. researchgate.netnih.gov The pyrazole (B372694) ring itself contains two adjacent nitrogen atoms, both of which are potential donors. The exocyclic amino group at the 4-position provides an additional coordination site, allowing for various binding modes. The phenyl group at the 1-position, while not typically involved in direct coordination, plays a crucial role in modulating the ligand's electronic properties and steric bulk.

The synthesis of transition metal complexes with pyrazole-based ligands is well-established, with numerous examples reported for metals such as cobalt, nickel, copper, and zinc. researchgate.netnih.govmdpi.comresearchgate.net These complexes exhibit a range of coordination numbers and geometries, which are influenced by the nature of the metal ion, the substituents on the pyrazole ring, and the reaction conditions.

The coordination of this compound to a metal center can occur through several modes. The pyrazole ring typically coordinates through the pyridine-type nitrogen atom (N2). The amino group at the C4 position can also participate in coordination, leading to chelation. Depending on the specific derivative of this compound, other donor atoms can be introduced to create multidentate ligands.

For instance, in a related nanocrystalline Ni(II) complex based on a [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide ligand, coordination occurs through the azomethine nitrogen and the thione sulfur atom, demonstrating an N, S-donor coordination mode. rsc.orgnih.gov This bidentate chelation results in the formation of a stable five-membered ring with the metal center. While this example does not involve the amino group of this compound directly, it illustrates the versatility of the pyrazole scaffold in designing ligands with specific donor sets. In pyrazolone-based ligands containing a pyridine (B92270) ring, both N,N- and N,O-chelation have been observed in ruthenium complexes, with the coordination mode being influenced by substituents on the pyrazole ring. unicam.it

The specific chelation mode of this compound itself would likely involve the N2 of the pyrazole ring and the nitrogen of the 4-amino group, forming a stable chelate ring. The exact nature of this coordination would be influenced by the metal ion's preferred geometry and the steric hindrance imposed by the phenyl group.

The synthesis of cobalt(II) complexes with pyrazole-based ligands has been extensively studied. These complexes are typically prepared by reacting a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) nitrate, with the pyrazole-based ligand in a suitable solvent.

For example, a cobalt(II) complex with a sulfadiazine-pyrazole prodrug ligand was synthesized using a self-assembly technique in ethanol (B145695). mdpi.com The resulting complex, Co(L)(H2O)42, features a distorted octahedral geometry around the Co(II) ion, with the ligand acting as a bidentate donor and four water molecules completing the coordination sphere. mdpi.com Similarly, cobalt(II) complexes of 1-phenyl-3-methyl-4-acyl pyrazol-5-one derivatives have been synthesized and characterized, forming neutral bis-chelates with the general formula ML2·xH2O. researchgate.net

Table 1: Crystallographic Data for a Representative Cobalt(II)-Pyrazole Complex

| Parameter | Co(L)(H2O)42 (where L is a sulfadiazine-pyrazole prodrug) mdpi.com |

| Chemical Formula | C19H21CoN9O11S |

| Formula Weight | 670.46 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2345(3) |

| b (Å) | 12.345(5) |

| c (Å) | 13.456(6) |

| α (°) | 87.65(3) |

| β (°) | 80.12(3) |

| γ (°) | 70.23(4) |

| Volume (ų) | 1265.4(9) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.759 |

Note: This data is for a related cobalt(II) complex with a different pyrazole-based ligand and is provided for illustrative purposes.

Characterization of these complexes typically involves elemental analysis, infrared (IR) spectroscopy, UV-Visible spectroscopy, and single-crystal X-ray diffraction. In the IR spectra, a shift in the ν(C=N) and ν(N-N) stretching frequencies of the pyrazole ring upon coordination is indicative of the involvement of the pyrazole nitrogen in bonding to the metal ion.

Advanced Studies of Electronic and Dielectric Properties of Coordination Complexes

A study on a nanocrystalline Ni(II) complex with a [(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiocarbonohydrazide ligand revealed interesting dielectric behavior. rsc.orgnih.gov The dielectric constant (ε') and dielectric loss (ε'') were found to decrease with increasing frequency, a behavior often observed in dielectric materials. This phenomenon is attributed to the fact that at higher frequencies, the dipoles within the material cannot reorient themselves fast enough to keep up with the alternating electric field.

Furthermore, the temperature dependence of the dielectric properties showed an increase in both ε' and ε'' with increasing temperature up to a certain point, after which they decreased. nih.gov The AC conductivity of the complex was also found to increase with both frequency and temperature, which can be described by the correlated barrier hopping model. rsc.org

Table 2: Dielectric Properties of a Nanocrystalline Ni(II)-Pyrazole Complex at Room Temperature

| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (ε'') |

| 200 | 15.5 | 3.5 |

| 1000 | 12.0 | 2.0 |

| 6000 | 9.5 | 1.0 |

Note: This data is for a related Ni(II) complex with a different pyrazole-based ligand and is provided for illustrative purposes. rsc.orgnih.gov

These studies highlight the potential for tuning the electronic and dielectric properties of metal complexes by modifying the structure of the pyrazole-based ligand. The introduction of the this compound ligand is expected to yield complexes with distinct electronic characteristics due to the specific electronic contributions of the phenyl and amino groups.

Catalytic Applications of this compound Metal Complexes

Transition metal complexes with pyrazole-based ligands have emerged as versatile catalysts in a variety of organic transformations. researchgate.netnih.govrsc.org The catalytic activity of these complexes is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby lowering the activation energy of the reaction. The pyrazole ligand plays a crucial role in stabilizing the metal center and modulating its reactivity.

Protic pyrazole complexes, in particular, have been investigated for their catalytic applications in reactions such as hydrogenation, transfer hydrogenation, and oxidation. nih.gov The NH group of the pyrazole ring can participate in proton transfer steps, which is often a key feature in catalytic cycles. For instance, ruthenium(II) complexes with pincer-type pyrazole ligands have been shown to catalyze the hydrogenation of ketones. nih.gov

While specific catalytic applications of this compound metal complexes are not detailed in the provided search results, the broader class of pyrazole-containing complexes shows significant promise. For example, aluminum complexes with anilido-pyrazolate ligands have been investigated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. rsc.org This suggests that metal complexes of this compound could also exhibit catalytic activity in various polymerization and organic synthesis reactions.

Applications of Coordination Complexes in Material Science

The ability of pyrazole-based ligands to form diverse and stable coordination complexes with transition metals makes them attractive building blocks for the construction of advanced materials with interesting properties. nih.govresearchgate.net These materials include coordination polymers and metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and sensing.

The structural versatility of pyrazole-based coordination complexes allows for the design of materials with specific topologies and functionalities. The nature of the metal ion and the substituents on the pyrazole ligand can be varied to control the dimensionality and porosity of the resulting framework. For instance, coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand have been synthesized, demonstrating the potential of amino-pyrazole derivatives in creating extended structures.

Furthermore, the electronic properties of these materials can be tuned by the choice of the metal and ligand, leading to applications in electronics and optics. The study of the dielectric properties of a nanocrystalline Ni(II) complex with a pyrazole-containing ligand suggests that such materials could be used in the fabrication of electronic components. rsc.orgnih.gov The incorporation of this compound into coordination polymers could lead to materials with unique photoluminescent or magnetic properties, driven by the electronic nature of the ligand and its interactions with the metal centers.

Molecular Interaction Studies and Structure Activity Relationship Sar at a Mechanistic Level

Molecular Basis of Biological Target Engagement (In Vitro and In Silico Investigations)

Derivatives of N-Phenyl-1H-pyrazol-4-amine have been identified as inhibitors of several key enzymes, demonstrating the versatility of this scaffold in drug design.

Cyclooxygenase (COX) Enzymes: The pyrazole (B372694) nucleus is a central feature in several well-known anti-inflammatory drugs that target COX enzymes. nih.govjst.go.jp Derivatives of this compound have been investigated as selective COX-2 inhibitors. researchgate.net For instance, the diaryl heterocycle celecoxib, which contains a pyrazole ring, exhibits a time-dependent, three-step inhibition mechanism against COX-2. acs.org Molecular docking studies of pyrazolone (B3327878) derivatives show their ability to bind within the active sites of COX-2, guiding the design of more potent inhibitors. researchgate.net

Dipeptidyl Peptidase-IV (DPP-IV): The pyrazole scaffold is of significant interest for developing DPP-IV inhibitors for the treatment of type 2 diabetes. chemmethod.comnih.gov Computational studies on ((substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives revealed their potential as effective DPP-IV inhibitors, with docking scores superior to the approved drug Anagliptin. chemmethod.com The most potent derivative, ST-24, demonstrated a low binding free energy of -9.6 kcal/mol and formed multiple hydrogen bonds and hydrophobic interactions with key amino acid residues like Arg358, Ser630, and Tyr666 within the enzyme's active site. chemmethod.comchemmethod.com

Enoyl Reductase and Sterol 14-α Demethylase: In the context of antimicrobial and antitubercular agents, N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives have shown potential as inhibitors of crucial microbial enzymes. In silico studies indicated significant docking scores for these compounds against M. tuberculosis enoyl reductase (InhA) and C. albicans sterol 14-α demethylase (CYP51), suggesting they could be effective leads for developing new antifungal and antitubercular drugs. mdpi.com